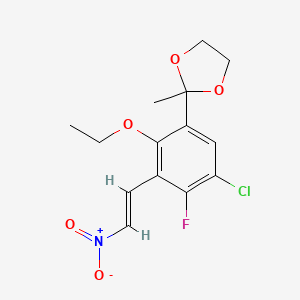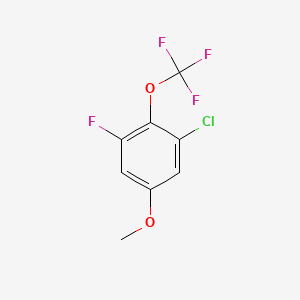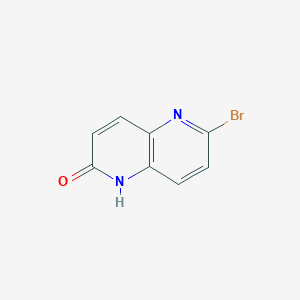![molecular formula C7H9F3N2O2 B13918313 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of a cyanoethyl group and trifluorobutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid typically involves the reaction of glycine Schiff base with CF3-CH2-I under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex, which is then alkylated with CF3-CH2-I. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the large-scale preparation (>150 g) of similar compounds involves the use of recyclable chiral auxiliaries and Ni(II) complexes, which can be adapted for the production of this compound .
化学反応の分析
Types of Reactions
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can mimic the three-dimensional structure of targeted protein receptors by incorporating tailor-made amino acids. The presence of fluorinated residues enhances the metabolic stability of the compound, allowing for fine-tuning of bioactivity and pharmacokinetics .
類似化合物との比較
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A similar compound with applications in drug design as a bioisostere of leucine moiety.
N-(2-Cyanoethyl)glycine:
特性
分子式 |
C7H9F3N2O2 |
|---|---|
分子量 |
210.15 g/mol |
IUPAC名 |
2-(2-cyanoethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)4-5(6(13)14)12-3-1-2-11/h5,12H,1,3-4H2,(H,13,14) |
InChIキー |
CRGPBVYRUOBQQK-UHFFFAOYSA-N |
正規SMILES |
C(CNC(CC(F)(F)F)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


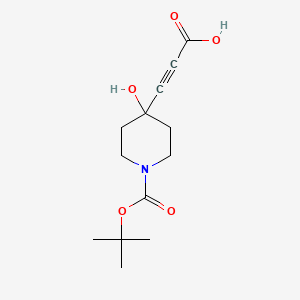
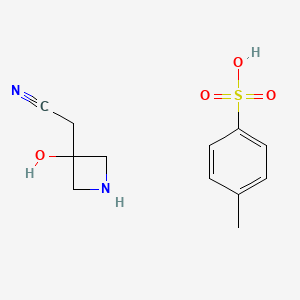
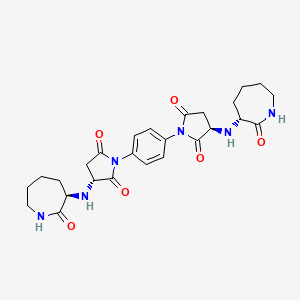
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
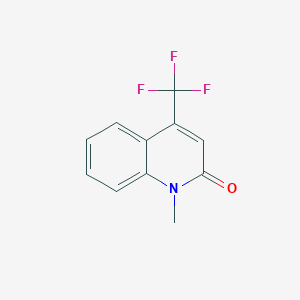
![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
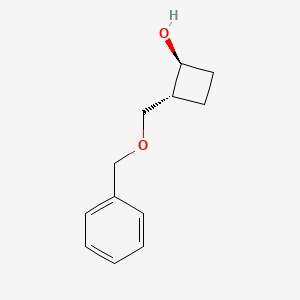
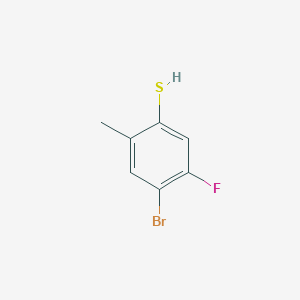
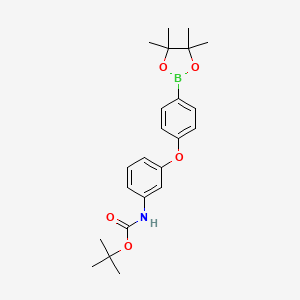
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
